1'-Methyl-4'-(nitromethyl)-1',4'-dihydro-2,3'-biquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1’-Methyl-4’-(nitromethyl)-4’H-2,3’-biquinoline is a complex organic compound characterized by its unique biquinoline structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1’-methyl-4’-(nitromethyl)-4’H-2,3’-biquinoline typically involves multi-step organic reactions. The initial step often includes the nitration of a precursor compound, followed by methylation and subsequent cyclization to form the biquinoline structure. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to achieving high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and methylation processes, utilizing advanced chemical reactors and continuous flow systems to ensure efficiency and safety. The optimization of reaction parameters and the use of high-purity reagents are essential for industrial-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: 1’-Methyl-4’-(nitromethyl)-4’H-2,3’-biquinoline undergoes various chemical reactions, including:
Oxidation: This reaction can convert the nitromethyl group to a nitro group, altering the compound’s properties.
Reduction: Reduction of the nitro group can yield amine derivatives, which may have different biological activities.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups, enhancing the compound’s versatility.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and strong bases are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine compounds.
Wissenschaftliche Forschungsanwendungen
1’-Methyl-4’-(nitromethyl)-4’H-2,3’-biquinoline has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism by which 1’-methyl-4’-(nitromethyl)-4’H-2,3’-biquinoline exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitromethyl group plays a crucial role in these interactions, influencing the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
- 1-Methyl-4-nitrobenzene
- 4-Nitrotoluene
- 1-Methyl-4-nitro-2,3’-biquinoline
Comparison: 1’-Methyl-4’-(nitromethyl)-4’H-2,3’-biquinoline stands out due to its unique biquinoline structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers enhanced versatility in chemical reactions and potential for diverse applications in research and industry.
Eigenschaften
Molekularformel |
C20H17N3O2 |
---|---|
Molekulargewicht |
331.4 g/mol |
IUPAC-Name |
1-methyl-4-(nitromethyl)-3-quinolin-2-yl-4H-quinoline |
InChI |
InChI=1S/C20H17N3O2/c1-22-12-17(19-11-10-14-6-2-4-8-18(14)21-19)16(13-23(24)25)15-7-3-5-9-20(15)22/h2-12,16H,13H2,1H3 |
InChI-Schlüssel |
OBLCUUGXPIDEBD-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=C(C(C2=CC=CC=C21)C[N+](=O)[O-])C3=NC4=CC=CC=C4C=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.